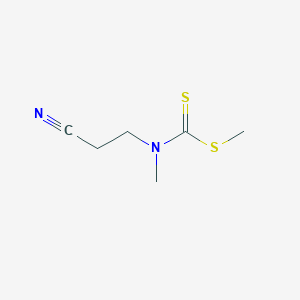
Methyl (2-cyanoethyl)methylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-cyanoethyl)methylcarbamodithioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a methyl group, and a carbamodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-cyanoethyl)methylcarbamodithioate typically involves the reaction of methyl isothiocyanate with 2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carbamodithioate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-cyanoethyl)methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2-cyanoethyl)methylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl (2-cyanoethyl)methylcarbamodithioate involves its reactivity with nucleophiles. The cyano group and the carbamodithioate moiety can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-cyanoethyl)carbamodithioate
- Ethyl (2-cyanoethyl)methylcarbamodithioate
- Methyl (2-cyanopropyl)methylcarbamodithioate
Uniqueness
Methyl (2-cyanoethyl)methylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various chemical processes.
Eigenschaften
CAS-Nummer |
67172-23-0 |
|---|---|
Molekularformel |
C6H10N2S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
methyl N-(2-cyanoethyl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-8(5-3-4-7)6(9)10-2/h3,5H2,1-2H3 |
InChI-Schlüssel |
PIQKMZLPOKUOIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC#N)C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


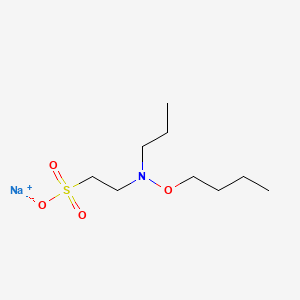
silane](/img/structure/B14484229.png)
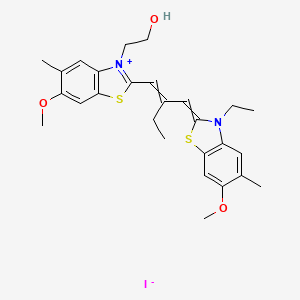

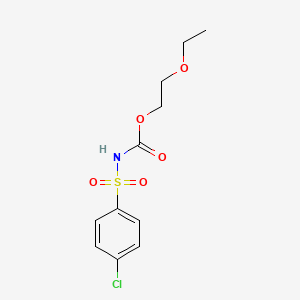
![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
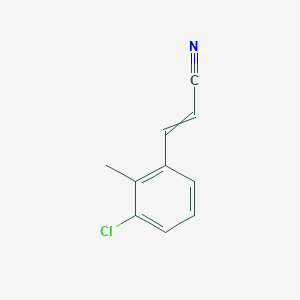
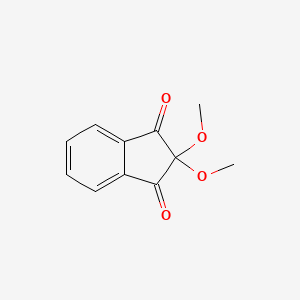
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
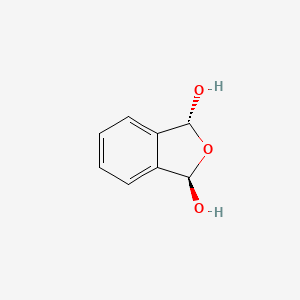
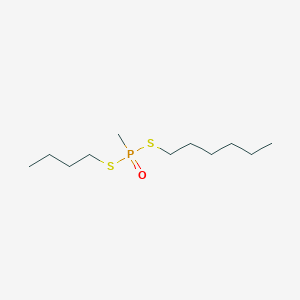
-](/img/structure/B14484288.png)
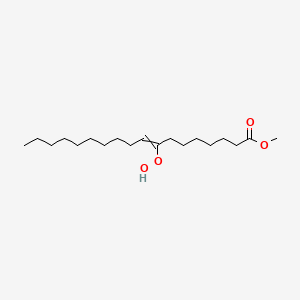
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
